molecular formula C20H16Cl4N2O4S2 B2626614 4-methyl-N-[(1Z,4E)-2,3,5,6-tetrachloro-4-[(4-methylbenzenesulfonyl)imino]cyclohex-2-en-1-ylidene]benzene-1-sulfonamide CAS No. 159983-68-3

4-methyl-N-[(1Z,4E)-2,3,5,6-tetrachloro-4-[(4-methylbenzenesulfonyl)imino]cyclohex-2-en-1-ylidene]benzene-1-sulfonamide

Cat. No.: B2626614
CAS No.: 159983-68-3
M. Wt: 554.28
InChI Key: KJVBAWAOJCRNGK-GAHATOAQSA-N
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Description

4-methyl-N-[(1Z,4E)-2,3,5,6-tetrachloro-4-[(4-methylbenzenesulfonyl)imino]cyclohex-2-en-1-ylidene]benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and sulfonamide groups

Preparation Methods

The synthesis of 4-methyl-N-[(1Z,4E)-2,3,5,6-tetrachloro-4-[(4-methylbenzenesulfonyl)imino]cyclohex-2-en-1-ylidene]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution and sulfonylation reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-methyl-N-[(1Z,4E)-2,3,5,6-tetrachloro-4-[(4-methylbenzenesulfonyl)imino]cyclohex-2-en-1-ylidene]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, inhibiting enzyme activity. The chlorine atoms may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

(NZ)-4-methyl-N-[(4E)-2,3,5,6-tetrachloro-4-(4-methylphenyl)sulfonyliminocyclohex-2-en-1-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl4N2O4S2/c1-11-3-7-13(8-4-11)31(27,28)25-19-15(21)17(23)20(18(24)16(19)22)26-32(29,30)14-9-5-12(2)6-10-14/h3-10,15,17H,1-2H3/b25-19-,26-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVBAWAOJCRNGK-GAHATOAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C(C(C(=NS(=O)(=O)C3=CC=C(C=C3)C)C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(C(/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl4N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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